
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antitubercular, and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the construction of the quinazoline core followed by various functionalization reactions to introduce different substituents at specific positions on the quinazoline ring system. For instance, the synthesis of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones involves the formation of the quinazoline core and subsequent introduction of chloro and amino groups at the 7 and 3 positions, respectively . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, with additional steps to introduce the oxadiazole moiety.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further modified by substituents that influence the compound's biological activity. For example, the presence of a chloro group at the 7-position of the quinazoline ring has been shown to be beneficial for inhibiting chymase, an enzyme involved in cardiovascular diseases . The introduction of an oxadiazole ring, as seen in the compound of interest, could potentially affect the compound's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The presence of electron-withdrawing groups, such as chloro and fluoro substituents, can activate the quinazoline ring towards nucleophilic attack, potentially leading to further derivatization or interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, stability, and reactivity. For example, the presence of a trifluoromethyl group has been shown to increase the affinity and selectivity of quinazoline derivatives towards AMPA and kainate receptors, which are important in neurological functions . Similarly, the electron-withdrawing groups in the compound of interest could influence its solubility in organic solvents and its stability under physiological conditions.
科学的研究の応用
Chemosensor Applications
Compounds with similar structural features have been synthesized and evaluated as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection over a wide range of other anions. The mechanism involves deprotonation of the hydrazone moiety by fluoride ion, leading to a noticeable long-wavelength color change. These compounds demonstrate the potential utility in environmental and biological sensing applications (Zhang, L., Zhang, F., Ding, L., & Gao, J., 2020).
Antibacterial Activity
Research has shown that certain quinoline derivatives, synthesized using microwave-assisted reactions on basic alumina, exhibit promising in vitro antibacterial activity. This suggests that compounds with related structures could be explored for their potential as antibacterial agents, contributing to the search for new therapeutic options against resistant bacterial strains (Kidwai, M., Bhushan, K., Sapra, P., Saxena, R. K., & Gupta, R., 2000).
Inhibitory Effects on Enzymes
Another study investigated substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives for their ability to inhibit human heart chymase, an enzyme implicated in cardiovascular diseases. These compounds showed potent inhibitory activity, highlighting the therapeutic potential of quinazoline derivatives in cardiovascular disease treatment (Fukami, H., Imajo, S., Ito, A., Kakutani, S., Shibata, H., Sumida, M., Tanaka, T., Niwata, S., Saitoh, M., Kiso, Y., Miyazaki, M., Okunishi, H., Urata, H., & Arakawa, K., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylamine, which is then converted to the second intermediate, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, through a series of reactions. The final product is obtained by coupling the second intermediate with 3-phenethyl-2,4(1H,3H)-quinazolinedione.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "2-bromoethyl phenyl ether", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-3-phenethylquinazolin-4(3H)-one", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "4-chloro-3-fluoroaniline is reacted with 2-bromoethyl phenyl ether in the presence of sodium hydride to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)aniline.", "The above intermediate is then reacted with sodium azide to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)azidoaniline.", "The azide intermediate is then reduced with sodium hydride to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)aniline.", "The above intermediate is then reacted with ethyl chloroformate to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)carbamate.", "The carbamate intermediate is then reacted with 2-amino-3-phenethylquinazolin-4(3H)-one in the presence of acetic anhydride to form 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylamine.", "The amine intermediate is then reacted with phosphorus oxychloride to form 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylisocyanate.", "The isocyanate intermediate is then reacted with 2-amino-3-phenethylquinazolin-4(3H)-one in the presence of sodium hydroxide to form 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "The final product is obtained by coupling the above intermediate with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of sodium bicarbonate and ethanol." ] } | |
CAS番号 |
1207032-74-3 |
製品名 |
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
分子式 |
C24H16ClFN4O3 |
分子量 |
462.87 |
IUPAC名 |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-18-9-7-15(12-19(18)26)21-28-22(33-29-21)16-6-8-17-20(13-16)27-24(32)30(23(17)31)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,32) |
InChIキー |
CYHDUEUBRRTFFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)
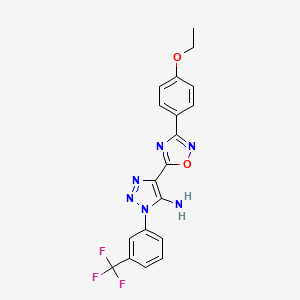
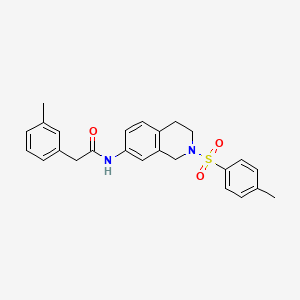
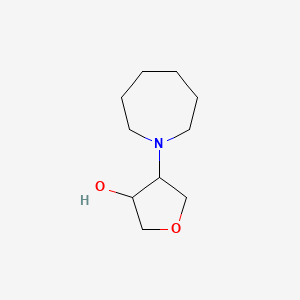
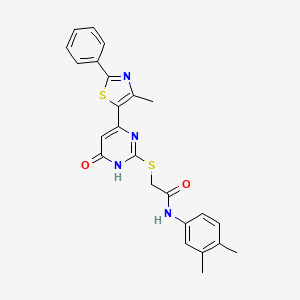
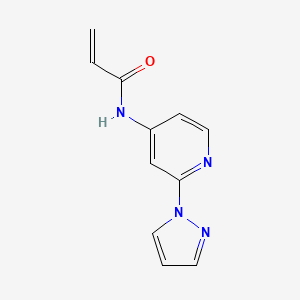

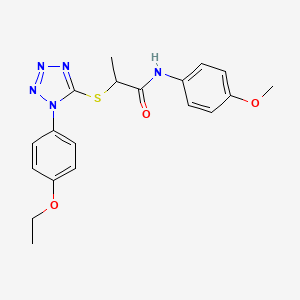
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
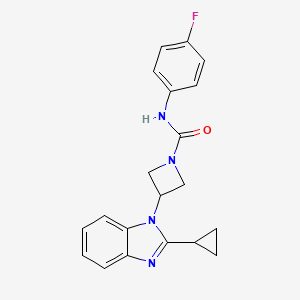
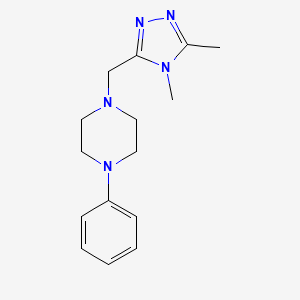
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
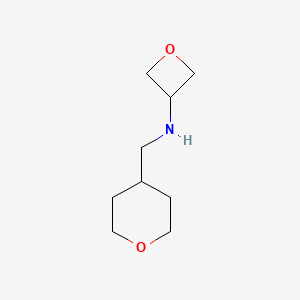
![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)